molecular formula C27H35N3O2 B5136695 N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide

Cat. No.: B5136695
M. Wt: 433.6 g/mol
InChI Key: FUVBJNQREXRYOJ-UHFFFAOYSA-N
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Description

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide, also known as IBMPFD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IBMPFD is a synthetic compound that is structurally related to the endocannabinoid anandamide, which is a lipid neurotransmitter that binds to cannabinoid receptors in the brain and body.

Mechanism of Action

The mechanism of action of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system by binding to cannabinoid receptors in the brain and body. This interaction may lead to the modulation of neurotransmitter release, resulting in the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have analgesic effects by reducing pain sensation.

Advantages and Limitations for Lab Experiments

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile tool for investigating various biological processes.
However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, the effects of this compound may vary depending on the experimental conditions, such as the dose and duration of treatment.

Future Directions

There are several future directions for research involving N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide. One potential area of investigation is the development of new therapeutic applications for this compound, such as the treatment of neurodegenerative diseases. Another potential area of research is the investigation of the mechanism of action of this compound, which may lead to a better understanding of the endocannabinoid system and its role in various biological processes. Additionally, the development of new synthetic analogs of this compound may lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound typically involves the use of piperidine, isobutylamine, and 2-methoxybenzaldehyde as starting materials. The reaction is carried out in the presence of a catalyst and solvent, and the product is purified using chromatography techniques.

Scientific Research Applications

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. This compound has also been investigated for its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.

Properties

IUPAC Name

N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2/c1-20(2)17-30(27(31)23-9-8-22-10-13-28-25(22)16-23)18-21-11-14-29(15-12-21)19-24-6-4-5-7-26(24)32-3/h4-10,13,16,20-21,28H,11-12,14-15,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVBJNQREXRYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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